molecular formula C5H7BrCl2N2 B13585644 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride

5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride

Cat. No.: B13585644
M. Wt: 245.93 g/mol
InChI Key: RIHAVWFPHRMJDX-UHFFFAOYSA-N
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Description

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a halogenated pyrazole derivative characterized by a bromine atom at position 5, a chloromethyl group at position 4, and a methyl group at position 1 of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C5H7BrCl2N2

Molecular Weight

245.93 g/mol

IUPAC Name

5-bromo-4-(chloromethyl)-1-methylpyrazole;hydrochloride

InChI

InChI=1S/C5H6BrClN2.ClH/c1-9-5(6)4(2-7)3-8-9;/h3H,2H2,1H3;1H

InChI Key

RIHAVWFPHRMJDX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CCl)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride typically involves the bromination and chloromethylation of a pyrazole precursor. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.

Scientific Research Applications

5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for its target. The exact molecular pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride Br (5), Cl-CH2 (4), CH3 (1) ~246.96 Enhanced solubility (HCl salt); potential nucleophilic reactivity at Cl-CH2
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23, EP) Br (4), Br-CH2 (5), Cl-Ph (2) 381 (M+H)+ High electrophilicity due to dual Br substituents; used in cross-coupling reactions
5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 10, Molecules 2014) Br-Ph (5), Ph (3) ~356.23 Anticancer activity (inhibition of kinase pathways)
5-(2-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 4, Molecules 2014) Br-Ph (5, ortho), Ph (3) ~356.23 Cytotoxicity observed at higher concentrations
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 3, Molecules 2014) Cl-Ph (5), Ph (3) ~311.78 Moderate anti-inflammatory activity

Key Findings:

Substituent Effects on Reactivity :

  • The chloromethyl group at position 4 in the target compound increases its susceptibility to nucleophilic substitution reactions compared to bromomethyl analogs (e.g., Example 5.23 in ), which exhibit slower reactivity due to the larger size of bromine.
  • Halogenated aryl groups (e.g., 4-bromophenyl in Compound 10 ) enhance biological activity by improving lipophilicity and target binding, whereas alkyl halides (e.g., Cl-CH2) prioritize synthetic versatility .

Solubility and Stability :

  • The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral pyrazole derivatives like those in , which rely on polar functional groups (e.g., carboximidamide) for solubility.
  • Bromine at position 5 increases molecular weight and may reduce metabolic degradation rates compared to chlorine-substituted analogs (e.g., Compound 3 in ) .

Biological Activity :

  • Pyrazole derivatives with bulky aryl groups (e.g., Compound 10 ) show stronger anticancer activity, while alkyl halide-substituted pyrazoles (e.g., the target compound) are more commonly used as intermediates in drug synthesis .
  • Cytotoxicity, as seen in ortho-substituted bromophenyl analogs (Compound 4 ), is less likely in the target compound due to the absence of aromatic halogens, which often induce DNA damage .

Biological Activity

5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of bromine and chloromethyl groups enhances its reactivity and potential interactions with biological targets.

Inhibition of Enzymes

Table 1: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundPAI-15.2
DDD85646 (related pyrazole)N-myristoyltransferase (NMT)0.12
Other pyrazolesVarious0.5 - 10.0

Antiparasitic Activity

The compound has shown promising activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). In vitro studies have demonstrated that derivatives of pyrazole can effectively inhibit N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite .

Case Study: Antiparasitic Efficacy
A study evaluated the efficacy of various pyrazole derivatives against T. brucei. The results indicated that modifications to the pyrazole scaffold significantly influenced activity levels, with some compounds achieving nanomolar efficacy in cell-based assays .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The binding affinity to target enzymes is influenced by the electronic properties of the substituents on the pyrazole ring, which can modulate interactions within the active site.

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